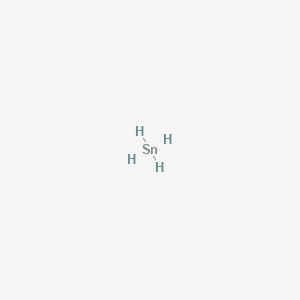
Stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Stannane is a mononuclear parent hydride and a tin hydride.
Scientific Research Applications
Stannane-Mediated Radical Reactions
- Stannane is used in radical reactions. A study by Clive and Wang (2002) found that a tin hydride, similar to conventional reagents like Bu3SnH and Ph3SnH, is effective in radical reactions involving halides, selenides, and enyne cyclization. An advantage of this stannane is the easy removal of tin-containing byproducts through mild hydrolysis, simplifying the purification process (Clive & Wang, 2002).
Catalysis in Organic Synthesis
- Stannane can catalyze various organic reactions. Crich et al. (2007) described the use of benzeneselenol in catalyzing stannane-mediated radical chain reactions. This catalysis is beneficial in various synthetic applications, such as preventing radical rearrangement reactions and enabling the isolation of specific organic compounds (Crich et al., 2007).
Preparation of Heterocyclic Compounds
- Stannanes are used to synthesize heterocyclic compounds. Hanamoto, Hakoshima, and Egashira (2004) demonstrated that tributyl(3,3,3-trifluoro-1-propynyl)stannane efficiently produces trifluoromethylated heterocyclic compounds, which are valuable in synthetic chemistry (Hanamoto et al., 2004).
Analytical Applications
- Stannane has applications in analytical chemistry. Alp and Ertaş (2010) developed a method for trapping stannane on an iridium-coated tungsten coil for tin determination, demonstrating its use in sensitive analytical techniques (Alp & Ertaş, 2010).
Molecular Studies
- In molecular studies, the vibrational spectrum of stannane has been analyzed. Halonen and Zhan (1994) conducted high-resolution photoacoustic spectroscopy on stannane, contributing to the understanding of molecular vibrations and structures (Halonen & Zhan, 1994).
Antimicrobial Research
- Stannane compounds have been investigated for antimicrobial properties. Aniyery et al. (2017) synthesized a stannane derivative of pyridoxal 5-phosphate and found it effective against various bacteria, indicating potential applications in antimicrobial drug discovery (Aniyery et al., 2017).
properties
CAS RN |
2406-52-2 |
|---|---|
Product Name |
Stannane |
Molecular Formula |
H4Sn |
Molecular Weight |
122.74 g/mol |
IUPAC Name |
stannane |
InChI |
InChI=1S/Sn.4H |
InChI Key |
KXCAEQNNTZANTK-UHFFFAOYSA-N |
SMILES |
[SnH4] |
Canonical SMILES |
[SnH4] |
synonyms |
stannane tin tetrahydride |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



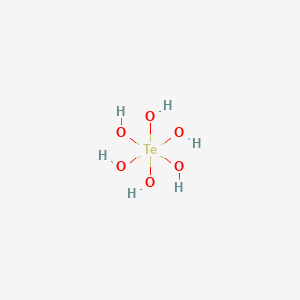

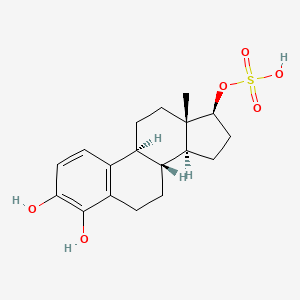
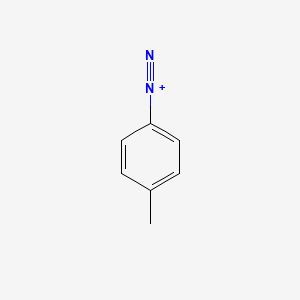
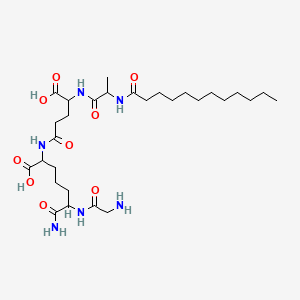
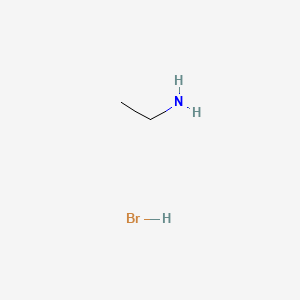



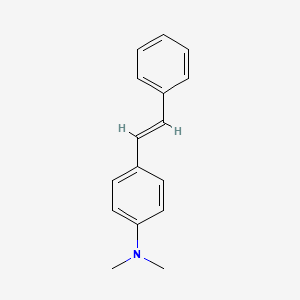
![3-[3-(2-Methoxyphenoxy)propyl]-1,3-benzothiazol-2-one](/img/structure/B1208436.png)
![2-Methyl-5-phenyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B1208437.png)
![3-[1-azepanyl-[1-[(4-fluorophenyl)methyl]-5-tetrazolyl]methyl]-6,7-dimethoxy-1H-quinolin-2-one](/img/structure/B1208438.png)
![1-[5-(2-Amino-5-methyl-4-thiazolyl)-2,3-dihydroindol-1-yl]-1-butanone](/img/structure/B1208439.png)